molecular formula C11H14N2O2 B3148956 2-(3-Aminophenoxy)-N-cyclopropylacetamide CAS No. 662246-06-2

2-(3-Aminophenoxy)-N-cyclopropylacetamide

Cat. No. B3148956
CAS RN: 662246-06-2
M. Wt: 206.24 g/mol
InChI Key: LQSMIJVSDLQJNN-UHFFFAOYSA-N
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Description

Compounds with the “aminophenoxy” group are often used in the synthesis of polymers, particularly polyimides . They are typically characterized by their CAS Number and molecular weight .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions with other substances. For example, poly(imide siloxane) copolymers were synthesized through a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS), and polydimethyl siloxane .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like FTIR, 1H NMR, and 13C NMR . Single crystal X-ray diffraction analysis can also be used to explore spatial orientations .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve polymerization processes . The rate of reaction, glass transition temperature, yield strain, and crosslink density can be affected by the aromatic substitution and crosslink density .


Physical And Chemical Properties Analysis

These compounds often have properties such as thermal stability, anti-oxidative property, durability at low temperatures, and resistance to ozone, weathering, and radiation . Their physical form can range from powder to oil .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Research by Magadum and Yadav (2018) demonstrates the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a crucial intermediate for antimalarial drugs. This process utilizes Novozym 435, highlighting the potential for enzymatic catalysis in the synthesis of complex molecules, which could be relevant for derivatives like "2-(3-Aminophenoxy)-N-cyclopropylacetamide" in pharmaceutical synthesis (Deepali B Magadum & G. Yadav, 2018).

Development of Novel Drug Candidates

Maiti and Buchwald (2009) have developed Cu- and Pd-based catalyst systems for the selective arylation of unprotected aminophenols, leading to structures that are prevalent in therapeutic agents. This research could inform methodologies for functionalizing "this compound" to generate novel drug candidates with enhanced efficacy and specificity (D. Maiti & S. Buchwald, 2009).

Molecular Structure and Bonding Studies

Gemechu et al. (2021) focused on the biosensitivity and theoretical electronic structure investigations of 3-(2-Hydroxyphenyl)-2-iminothiazolidin-4-one and its metal complexes, providing insights into the electronic structure behavior of such compounds. Understanding the electronic and molecular structure of related compounds can be crucial for predicting the reactivity and interactions of "this compound" with biological targets (Z. B. Gemechu et al., 2021).

Mechanism of Action

The mechanism of action for these compounds often involves their role as catalysts in polymerization reactions .

properties

IUPAC Name

2-(3-aminophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSMIJVSDLQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylsilane (27.0 ml, 169 mmol) was added dropwise to a suspension of N-cyclopropyl-2-(3-nitrophenoxy)acetamide (4 g, 16.93 mmol) and Pd/C (10%, 400 mg) in MeOH (50 ml). Resulting suspension was stirred at RT for 20 min. and filtered through celite. The filtrate was evaporated under vacuum and triturated in hexane to obtain the crystals which were collected by filtration to afford 2-(3-aminophenoxy)-N-cyclopropylacetamide (2.86 gm).
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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